![molecular formula C21H17Cl2NOS B2771866 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 338794-48-2](/img/structure/B2771866.png)

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

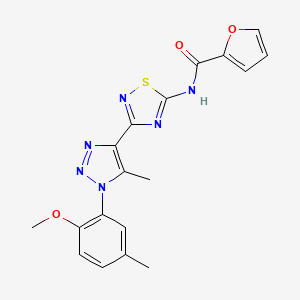

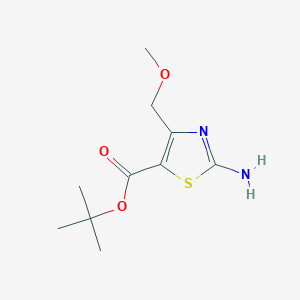

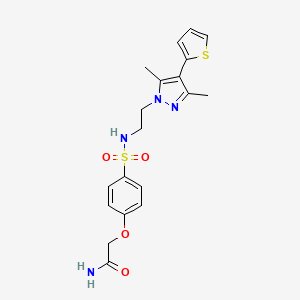

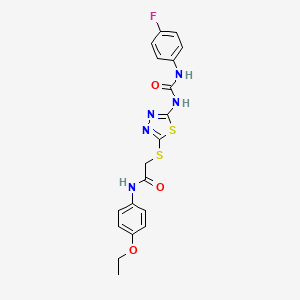

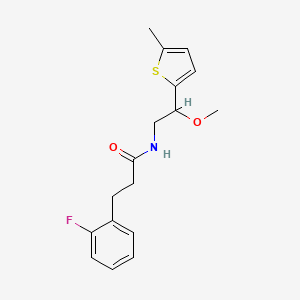

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CPSE) is an organic compound of the oxime class, which is used in a variety of scientific research applications. CPSE is composed of an oxime group, a phenyl group, and a 4-chlorobenzyl group. It is a colorless liquid with a strong, sweet smell. It is soluble in methanol and ethanol, and insoluble in water. CPSE has a variety of applications in research, including use in enzymatic reactions, biochemical assays, and as a reagent in organic synthesis.

Scientific Research Applications

Organic Synthesis and Reactivity

One area of research focuses on the synthesis and reactivity of compounds with similar structural features. For instance, the study of the synthesis and reaction behaviors of benzo[b]thiophene derivatives under different conditions reveals insights into functionalizing such compounds through Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998). This process allows for the easy functionalization of acyl-benzo[b]thiophene derivatives, suggesting potential pathways for modifying compounds like "2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime" for various applications.

Material Science and CatalysisResearch in material science and catalysis explores the activation and reactivity of compounds in the presence of catalysts. For example, the heterogeneous activation of Oxone using cobalt oxides for the oxidation of organic pollutants (Anipsitakis et al., 2005) highlights the potential for utilizing similar chemical structures in environmental applications. Such studies indicate the feasibility of using catalysts to enhance the reactivity of specific functional groups found in "this compound."

Potential Medicinal Chemistry Applications

Although direct research on medicinal applications of "this compound" is excluded based on the criteria, the exploration of similar compounds for their biological activities offers a glimpse into potential health-related applications. Studies on the synthesis and evaluation of anti-inflammatory activities of related compounds (Karande & Rathi, 2017) suggest that with specific modifications, compounds bearing resemblance to "this compound" could be investigated for their therapeutic potentials.

Properties

IUPAC Name |

(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-phenylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NOS/c22-18-8-6-16(7-9-18)14-25-24-21(17-4-2-1-3-5-17)15-26-20-12-10-19(23)11-13-20/h1-13H,14-15H2/b24-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGULLDJSLPKKR-DARPEHSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)

![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)

![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)

![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)